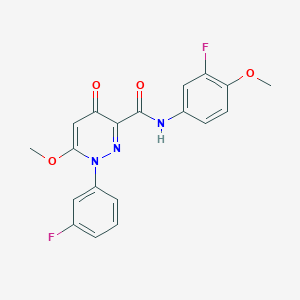![molecular formula C16H19N3O3S B6585299 N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251705-06-2](/img/structure/B6585299.png)
N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide, or 3-ethoxyphenylmethylthiazole-2,4-dicarboxamide (ETDMC), is an organic compound with a broad range of biological activities. It has been studied extensively for its potential applications in drug development and scientific research. ETDMC is a derivative of thiazole, which is a heterocyclic compound containing a sulfur and nitrogen atom as part of its ring structure. Thiazoles are known for their ability to form strong hydrogen bonds, which is why they are often used as building blocks in drug design.
科学的研究の応用
N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of drugs, as well as their biochemical and physiological effects. It has also been used to study the structure-activity relationships of drugs and to design new drugs. In addition, N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has been used in the synthesis of other compounds, such as peptides and polymers.
作用機序
The mechanism of action of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is not yet fully understood. However, it is believed that the compound interacts with proteins in the cell and modulates their activity. This interaction is thought to be mediated by hydrogen bonds between the sulfur and nitrogen atoms of the thiazole ring and the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide have been studied in various cell types, including human cells. In general, the compound has been found to have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.
実験室実験の利点と制限
The main advantage of using N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, the compound is relatively non-toxic and has a wide range of biological activities. However, the compound is not easily soluble in water, which can limit its use in some experiments.
将来の方向性
Future research on N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should be conducted to explore the potential of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide as a drug candidate. Other areas of research include the development of novel synthetic methods for the production of the compound, as well as the development of novel derivatives with improved properties. Finally, further studies should be conducted to explore the potential of N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide in other scientific applications, such as the synthesis of peptides and polymers.
合成法
N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide can be synthesized from the reaction of 3-ethoxyphenylmethylthiazole and ethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps. First, the ethylenediamine reacts with the thiazole ring to form a diazonium salt. This salt then reacts with the 3-ethoxyphenylmethylthiazole to form the desired product. The reaction is typically carried out at temperatures between 80 and 100°C for a few hours.
特性
IUPAC Name |
4-N-[(3-ethoxyphenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-17-15(21)16-19-13(10-23-16)14(20)18-9-11-6-5-7-12(8-11)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGZOLFEJWNPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-[(3-ethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585227.png)
![N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585228.png)
![N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585232.png)

![1-(3,5-dimethylphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6585238.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6585257.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585261.png)
![N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585267.png)
![N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585269.png)
![N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585282.png)
![N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585286.png)
![N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585291.png)
![N-(3,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585293.png)
![N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6585307.png)